REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5](N)[CH:6]=[C:7]([N+:9]([O-:11])=[O:10])[CH:8]=1.Cl.N([O-])=O.[Na+].[I-:18].[K+]>O>[I:18][C:5]1[CH:6]=[C:7]([N+:9]([O-:11])=[O:10])[CH:8]=[C:3]([O:2][CH3:1])[CH:4]=1 |f:2.3,4.5|
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Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1)[N+](=O)[O-])N
|
Name
|
|
Quantity
|
19.95 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.62 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
28.4 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
14.81 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
28.4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
Then, the resulting colored mixture was stirred for 15 min at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
During this addition
|
Type
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CUSTOM
|
Details
|
a black brown solid was formed
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Type
|
CUSTOM
|
Details
|
was removed
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture was heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
the organic compound was extracted into dichloromethane (3×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine solution (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Then, the crude residue was purified
|
Type
|
WASH
|
Details
|
eluting with 0-10% ethyl acetate in hexanes
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC(=CC(=C1)[N+](=O)[O-])OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |